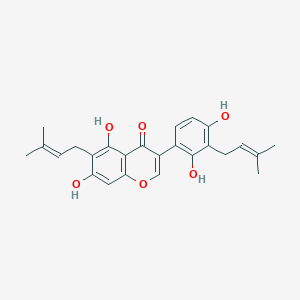

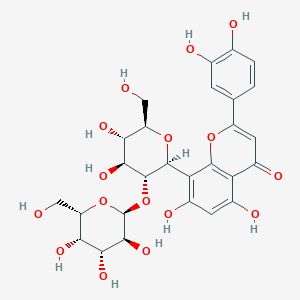

5,7,2',4'-Tetrahydroxy-6,3'-diprenylisoflavone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,7,2',4'-Tetrahydroxy-6,3'-diprenylisoflavone is a natural product found in Lupinus albus, Millettia pulchra, and Lupinus angustifolius with data available.

Aplicaciones Científicas De Investigación

Allelopathic Potential

- 5,7,2',4'-Tetrahydroxy-6,3'-diprenylisoflavone, identified in the root exudate of the legume Desmodium uncinatum, has been found to exhibit potential allelopathic properties. This compound, referred to as uncinanone C, demonstrated moderate inhibition of radical growth, indicating a potential application in managing parasitic weeds like Striga hermonthica (Tsanuo et al., 2003).

Anti-HIV and Cytotoxic Activities

- Studies have shown that certain flavones, including derivatives of 5,7,2',4'-Tetrahydroxy-6,3'-diprenylisoflavone, possess anti-HIV-1 activity and cytotoxic effects. For instance, compounds isolated from Gardenia carinata exhibited these properties, indicating the therapeutic potential of these compounds in anti-HIV treatments (Kongkum et al., 2012).

Antifungal Properties

- Prenylated flavonoids, including 5,7,2',4'-Tetrahydroxy-6,3'-diprenylisoflavone, have been identified as having antifungal properties. A study involving compounds isolated from Maclura tinctoria revealed their effectiveness against fungal pathogens like Candida albicans and Cryptococcus neoformans, highlighting their potential use in antifungal treatments (Elsohly et al., 2001).

Antibacterial Activity

- Flavones derived from Acanthospermum hispidum DC, including variations of 5,7,2',4'-Tetrahydroxy-6,3'-diprenylisoflavone, have shown antibacterial activity against several bacterial strains. This suggests their potential application in combating bacterial infections (Edewor & Olajire, 2011).

Antioxidant Properties

- Isoflavones like 5,7,2',4'-Tetrahydroxy-6,3'-diprenylisoflavone isolated from Cudrania tricuspidata have been found to possess antioxidant properties. Their ability to scavenge free radicals indicates their potential application in managing oxidative stress-related disorders (Lee et al., 2005).

Potential in Cancer Therapy

- Certain flavones, including 5,7,2',4'-Tetrahydroxy-6,3'-diprenylisoflavone, have shown cytotoxic activities against cancer cell lines. Research on compounds from Derris scandens suggests their potential as chemotherapeutic agents, particularly in breast cancer treatment (Tedasen et al., 2016).

Propiedades

Número CAS |

90686-13-8 |

|---|---|

Fórmula molecular |

C25H26O6 |

Peso molecular |

422.47 |

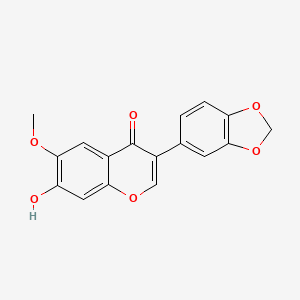

Nombre IUPAC |

3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-16-19(26)10-9-15(23(16)28)18-12-31-21-11-20(27)17(8-6-14(3)4)24(29)22(21)25(18)30/h5-6,9-12,26-29H,7-8H2,1-4H3 |

SMILES |

CC(=CCC1=C(C=CC(=C1O)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)C |

Sinónimos |

6,3′-Diprenyl-2′-hydroxygenistein; 3-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one; Angustone A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

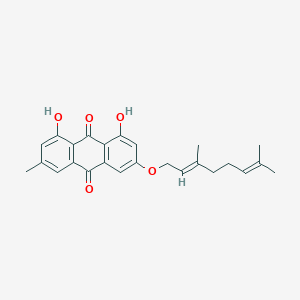

![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)

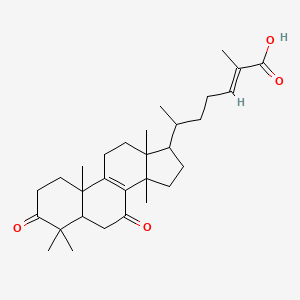

![6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B600415.png)